2-Ethylvaleraldehyde
CAS No.: 22092-54-2
Cat. No.: VC7959519
Molecular Formula: C7H14O
Molecular Weight: 114.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22092-54-2 |
|---|---|
| Molecular Formula | C7H14O |
| Molecular Weight | 114.19 g/mol |
| IUPAC Name | 2-ethylpentanal |
| Standard InChI | InChI=1S/C7H14O/c1-3-5-7(4-2)6-8/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | OZGRFPZYTKHWMZ-UHFFFAOYSA-N |
| SMILES | CCCC(CC)C=O |
| Canonical SMILES | CCCC(CC)C=O |
Introduction
Chemical Identity and Structural Features
2-Ethylvaleraldehyde, systematically named 2-ethylpentanal, belongs to the aldehyde family, characterized by a terminal carbonyl group (). Its IUPAC name reflects a five-carbon valeraldehyde backbone with an ethyl substituent at the second carbon . The molecular structure (Figure 1) reveals a linear chain with branching at the second position, influencing its steric and electronic properties.
Molecular Formula:
Molecular Weight: 114.19 g/mol
Synonyms:
The compound’s 3D conformation, accessible via PubChem’s interactive model, highlights non-planar geometry due to steric interactions between the ethyl group and adjacent carbons .
Physicochemical Properties
While experimental data for 2-ethylvaleraldehyde remains limited, comparative analysis with structurally similar aldehydes provides provisional insights:
The enthalpy of vaporization () is approximated at 35–40 kJ/mol, consistent with mid-chain aldehydes . Polar functional groups contribute to moderate water solubility, though exact values require experimental validation.
Synthesis and Industrial Production
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Oxidation of Alcohols: Catalytic oxidation of 2-ethylpentanol using pyridinium chlorochromate (PCC) .
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Hydroformylation: Reaction of 1-pentene with syngas () in the presence of rhodium catalysts .
Industrial-scale production likely employs continuous-flow reactors to optimize yield and minimize side reactions, though proprietary methods limit public data availability.
Applications and Uses
2-Ethylvaleraldehyde’s applications remain speculative due to sparse documentation. Potential roles include:
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Flavor and Fragrance Industry: As a precursor for fruity or green odorants, akin to shorter-chain aldehydes .
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Polymer Chemistry: Serving as a crosslinking agent in resin formulations, though stability under polymerization conditions warrants further study.
First Aid Measures:
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Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .
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Dermal Contact: Wash with soap and water; consult a physician for persistent irritation .
Research Gaps and Future Directions
Current knowledge gaps underscore the need for:
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High-precision measurements of thermodynamic properties (e.g., vapor-liquid equilibria).
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Toxicological profiling to establish occupational exposure limits.
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Exploration of catalytic applications in organic synthesis.
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